![molecular formula C13H18Cl2N2O B14782208 2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14782208.png)
2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a dimethylbutanamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chloromethylation: The initial step involves the chloromethylation of p-dichlorobenzene to produce 2,5-dichlorobenzyl chloride.
Ammoxidation: The 2,5-dichlorobenzyl chloride is then subjected to catalytic gas-phase ammoxidation to yield 2,5-dichlorobenzonitrile.
Amidation: The final step involves the reaction of 2,5-dichlorobenzonitrile with (S)-2-amino-3-dimethylbutanamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mass utilization and recycling of reagents .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized as a pharmaceutical intermediate in the production of various drugs.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Inhibition of Enzymes: Blocking the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces, thereby modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
Amylmetacresol: An antiseptic used in combination with dichlorobenzyl alcohol for treating throat infections.
Uniqueness
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike 2,4-dichlorobenzyl alcohol and amylmetacresol, this compound has a more complex structure, potentially leading to a broader range of applications and interactions.
Properties
Molecular Formula |
C13H18Cl2N2O |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-6-10(14)4-5-11(9)15/h4-6,8,12H,7,16H2,1-3H3 |
InChI Key |
OQJRXJGRFYHOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782129.png)
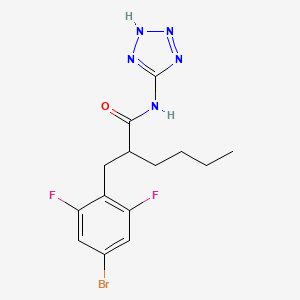
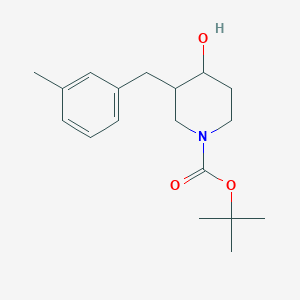
![(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B14782146.png)
![1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14782152.png)
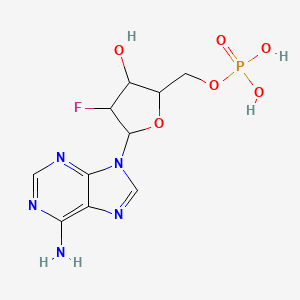

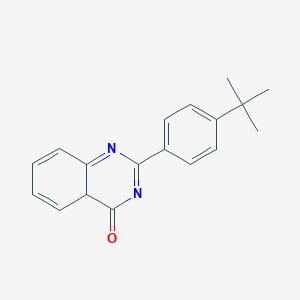
![2-Chloro-7-methylpyrazolo[1,5-A]pyridine](/img/structure/B14782177.png)
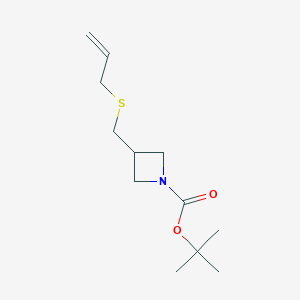
![4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol](/img/structure/B14782194.png)
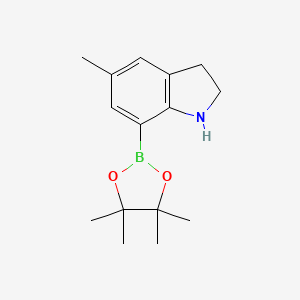
![3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14782207.png)
![2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro-](/img/structure/B14782219.png)
